molecular formula C10H8N2O2S B11887494 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde

2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde

Cat. No.: B11887494
M. Wt: 220.25 g/mol
InChI Key: UTAIRISZWSRUKB-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with 2-bromo-3-methoxypyridine under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

    Oxidation: 2-(2-Methoxypyridin-3-yl)thiazole-5-carboxylic acid.

    Reduction: 2-(2-Methoxypyridin-3-yl)thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxypyridin-3-yl)thiazole-5-carboxylic acid
  • 2-(2-Methoxypyridin-3-yl)thiazole-5-methanol
  • 2-(2-Methoxypyridin-3-yl)thiazole-5-amine

Uniqueness

2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is unique due to the presence of both an aldehyde group and a methoxy-substituted pyridine ring. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(2-methoxypyridin-3-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C10H8N2O2S/c1-14-9-8(3-2-4-11-9)10-12-5-7(6-13)15-10/h2-6H,1H3

InChI Key

UTAIRISZWSRUKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=NC=C(S2)C=O

Origin of Product

United States

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